molecular formula C17H16N2O2S B11436842 N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11436842
M. Wt: 312.4 g/mol
InChI Key: SQARNCDZRRRHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a benzothiazole ring fused with a propanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Amidation Reaction: The benzothiazole derivative is then reacted with 2-methylphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing automated reactors for the cyclization step to ensure consistent quality and yield.

    Efficient Amidation: Employing high-throughput techniques and optimized reaction conditions to maximize the efficiency of the amidation process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)butanamide
  • N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)pentanamide

Uniqueness

  • Structural Features : The presence of the 2-methylphenyl group and the specific positioning of the benzothiazole ring contribute to its unique properties.
  • Biological Activity : Compared to similar compounds, it may exhibit distinct biological activities due to its unique structure.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H16N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

SQARNCDZRRRHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.